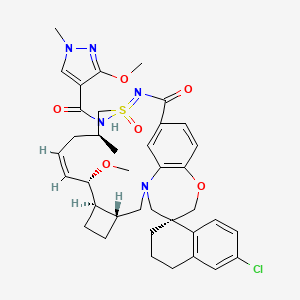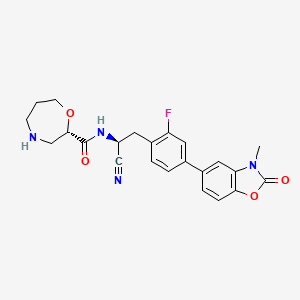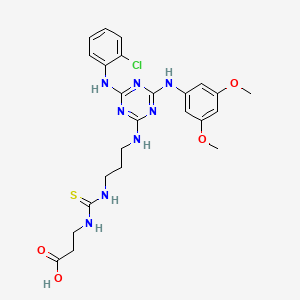![molecular formula C38H74NO11P B12369968 [(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the ethoxyethoxycarbonylamino and hydroxyphosphoryl groups. The final step involves the esterification of the compound with tetradecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxcarbazepine Related Compound D: A compound with a similar structural complexity but different functional groups.
Lorazepam Related Compound D: Another complex organic compound with distinct pharmacological properties.
2-(1H-INDOL-3-YL)-ETHYLAMINE, COMPOUND WITH OXALIC ACID: A compound with a different core structure but comparable functional group diversity.
Uniqueness
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate is unique due to its specific combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C38H74NO11P |
|---|---|
Poids moléculaire |
752.0 g/mol |
Nom IUPAC |
[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H74NO11P/c1-4-7-9-11-13-15-17-19-21-23-25-27-36(40)47-33-35(50-37(41)28-26-24-22-20-18-16-14-12-10-8-5-2)34-49-51(43,44)48-30-29-39-38(42)46-32-31-45-6-3/h35H,4-34H2,1-3H3,(H,39,42)(H,43,44)/t35-/m1/s1 |
Clé InChI |
ARGCLJSGKBYICN-PGUFJCEWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCC)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)


![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)
![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
